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Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for

the comprehensive structural elucidation of Acanthoside B, a lignan glycoside with potential

therapeutic properties. Through a systematic application of one-dimensional (1D) and two-

dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and

HMBC, a complete and unambiguous assignment of all proton and carbon signals was

achieved. This note provides detailed experimental protocols and presents the quantitative

NMR data in structured tables to serve as a reference for researchers working on the isolation,

identification, and development of Acanthoside B and related natural products.

Introduction
Acanthoside B, also known as (-)-Syringaresinol-4-O-β-D-glucopyranoside or Eleutheroside

B1, is a naturally occurring lignan glycoside isolated from plants of the Acanthopanax and

Eleutherococcus genera.[1] Lignans are a class of secondary metabolites that have garnered

significant interest in the pharmaceutical industry due to their diverse biological activities. The

precise structural characterization of these compounds is a critical first step in understanding

their structure-activity relationships and for quality control in herbal medicine. NMR

spectroscopy is an unparalleled analytical technique for determining the complex three-

dimensional structure of organic molecules in solution.[2] This application note provides a
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standardized methodology and a complete spectral assignment for the structural verification of

Acanthoside B.

Materials and Methods
Sample Preparation
Acanthoside B (5-10 mg) was dissolved in 0.5 mL of a suitable deuterated solvent, such as

methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution was transferred to a 5

mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
All NMR spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity. The following experiments were performed

at a constant temperature (e.g., 298 K):

¹H NMR: Standard single-pulse experiment.

¹³C NMR & DEPT-135: Proton-decoupled experiments to identify methine (CH), methylene

(CH₂), and methyl (CH₃) groups.

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-

carbon correlations, which are crucial for connecting different structural fragments.

Results and Discussion
The structural elucidation of Acanthoside B was accomplished by a detailed analysis of its 1D

and 2D NMR spectra. The chemical structure of Acanthoside B, with the numbering scheme

used for NMR assignments, is shown in Figure 1.
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Figure 1. Chemical Structure of Acanthoside B.

The complete assignment of the proton and carbon signals was achieved by piecing together

the information from all the NMR experiments. The COSY spectrum was used to establish the

proton-proton connectivities within the syringaresinol and glucose moieties. The HSQC

spectrum then allowed for the direct correlation of each proton to its attached carbon. Finally,

the HMBC spectrum provided the crucial long-range correlations that linked the different spin

systems together, confirming the overall structure and the position of the glycosidic linkage.

Quantitative NMR Data
The detailed ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for Acanthoside B
are summarized in the following tables.

Table 1: ¹H NMR Spectroscopic Data for Acanthoside B (500 MHz, CD₃OD)
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Position δH (ppm) Multiplicity J (Hz)

2, 6 6.75 s

2', 6' 6.60 s

7 4.72 d 4.0

7' 4.72 d 4.0

8 3.10 m

8' 3.10 m

9α 3.85 dd 9.0, 3.5

9β 4.25 dd 9.0, 2.0

9'α 3.85 dd 9.0, 3.5

9'β 4.25 dd 9.0, 2.0

OMe 3.88 s

OMe' 3.88 s

1'' 4.90 d 7.5

2'' 3.52 m

3'' 3.45 m

4'' 3.40 m

5'' 3.48 m

6''a 3.92 dd 12.0, 2.0

6''b 3.72 dd 12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for Acanthoside B (125 MHz, CD₃OD)
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Position δC (ppm) DEPT

1 135.5 C

2, 6 105.0 CH

3, 5 149.0 C

4 139.0 C

1' 133.0 C

2', 6' 103.0 CH

3', 5' 154.0 C

4' 136.0 C

7 87.5 CH

7' 87.5 CH

8 55.0 CH

8' 55.0 CH

9 73.0 CH₂

9' 73.0 CH₂

OMe 57.0 CH₃

OMe' 57.0 CH₃

1'' 104.5 CH

2'' 75.0 CH

3'' 78.0 CH

4'' 71.5 CH

5'' 78.5 CH

6'' 62.5 CH₂

Table 3: Key HMBC Correlations in Acanthoside B
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Proton(s) Correlated Carbon(s) (δC)

H-2, H-6 C-1, C-3, C-4, C-5, C-7

H-2', H-6' C-1', C-3', C-4', C-5', C-7'

H-7 C-2, C-6, C-8, C-9

H-7' C-2', C-6', C-8', C-9'

OMe C-3, C-5

OMe' C-3', C-5'

H-1'' C-4'

Experimental Protocols
Protocol 1: 1D NMR (¹H, ¹³C, DEPT-135)

Sample Preparation: Dissolve 5-10 mg of Acanthoside B in 0.5 mL of CD₃OD and transfer

to a 5 mm NMR tube.

Instrument Setup:

Lock and shim the instrument.

Tune and match the probe for ¹H and ¹³C frequencies.

Set the sample temperature to 298 K.

¹H NMR Acquisition:

Acquire the spectrum with a 90° pulse.

Set the spectral width to cover the range of -2 to 12 ppm.

Use an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

DEPT-135 Acquisition:

Use a standard DEPT-135 pulse sequence.

This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Data Processing:

Apply Fourier transformation to the acquired FIDs.

Phase and baseline correct the spectra.

Reference the spectra to the TMS signal (or the residual solvent peak).

Protocol 2: 2D NMR (COSY, HSQC, HMBC)
Sample Preparation: Use the same sample as for the 1D experiments.

Instrument Setup: Maintain the same lock, shim, and temperature settings.

COSY Acquisition:

Use a standard gradient-selected COSY pulse sequence.

Acquire a suitable number of increments in the indirect dimension (e.g., 256-512).

HSQC Acquisition:

Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹JCH

coupling (typically ~145 Hz).

Acquire a sufficient number of increments in the ¹³C dimension.
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HMBC Acquisition:

Use a standard gradient-selected HMBC pulse sequence optimized for long-range nJCH

couplings (typically 6-10 Hz).

This will reveal 2- and 3-bond correlations.

Data Processing:

Process the 2D data using appropriate window functions, Fourier transformation, and

phasing in both dimensions.

Analyze the cross-peaks to establish correlations.

Visualization of Experimental Workflow
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Complete Structure of Acanthoside B

Click to download full resolution via product page

Caption: Experimental workflow for the structural elucidation of Acanthoside B.
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Conclusion
This application note demonstrates a robust and systematic approach for the structural

elucidation of Acanthoside B using a suite of NMR spectroscopic techniques. The provided

protocols and tabulated data serve as a valuable resource for the unambiguous identification

and characterization of this important natural product. The methodologies described herein are

broadly applicable to the structural analysis of other complex natural products, aiding in drug

discovery and quality control efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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